4-Chloropenta-2,4-dienal
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Overview
Description
4-Chloropenta-2,4-dienal is an organic compound with the molecular formula C5H5ClO It is a chlorinated derivative of penta-2,4-dienal, characterized by the presence of a chlorine atom at the fourth position of the conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropenta-2,4-dienal can be achieved through a one-pot oxidation-olefination process. This involves the oxidation of (E)- and (Z)-3-chloroprop-2-en-1-ols using barium manganate, followed by olefination with ethyl (triphenyl-λ5-phosphanylidene)acetate . This method provides an efficient approach to obtaining the desired compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloropenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Barium manganate is commonly used for the oxidation of precursor compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as alcohols.
- Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloropenta-2,4-dienal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloropenta-2,4-dienal involves its reactivity as a conjugated diene. The compound can participate in Diels-Alder reactions, forming cycloaddition products with dienophiles . This reactivity is facilitated by the electron-withdrawing chlorine atom, which enhances the compound’s electrophilic nature. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Penta-2,4-dienal: The non-chlorinated parent compound, which lacks the chlorine atom at the fourth position.
5-Chloropenta-2,4-dienoate: An ester derivative with similar structural features.
5-Aminopenta-2,4-dienal: A derivative with an amino group, used in the synthesis of alkaloids.
Uniqueness
4-Chloropenta-2,4-dienal is unique due to the presence of the chlorine atom, which significantly alters its chemical reactivity and properties compared to its non-chlorinated counterparts. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
214476-30-9 |
---|---|
Molecular Formula |
C5H5ClO |
Molecular Weight |
116.54 g/mol |
IUPAC Name |
4-chloropenta-2,4-dienal |
InChI |
InChI=1S/C5H5ClO/c1-5(6)3-2-4-7/h2-4H,1H2 |
InChI Key |
ULPTUYPDHGRMRB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C=CC=O)Cl |
Origin of Product |
United States |
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